1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride
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Overview
Description
1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of cyclohexyl ethers. This compound is characterized by the presence of an ethynyl group attached to a cyclohexyl ring, an ether linkage, and a piperidine moiety. It is typically used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride generally involves multiple steps:
Formation of the Ethynylcyclohexyl Intermediate: This step involves the alkylation of cyclohexyl bromide with acetylene in the presence of a strong base such as sodium amide.
Ether Formation: The ethynylcyclohexyl intermediate is then reacted with 3-chloropropan-1-ol under basic conditions to form the ether linkage.
Piperidine Substitution: The final step involves the substitution of the hydroxyl group with 4-methylpiperidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The piperidine moiety can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield cyclohexanone derivatives, while reduction can yield cyclohexanol derivatives.
Scientific Research Applications
1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. This could include binding to receptors or enzymes, altering their activity, and modulating cellular processes. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
- 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol acetate
- 1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol sulfate
Uniqueness
1-((1-Ethynylcyclohexyl)oxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(1-ethynylcyclohexyl)oxy-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2.ClH/c1-3-17(9-5-4-6-10-17)20-14-16(19)13-18-11-7-15(2)8-12-18;/h1,15-16,19H,4-14H2,2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHAYNDABWXPCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COC2(CCCCC2)C#C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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